1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate
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Overview
Description
1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a complex organic compound with a molecular formula of C10H15N3O4 and a molecular weight of 241.24 g/mol This compound is notable for its unique structure, which includes an imidazolium core substituted with carbamoyl and carboxypropyl groups
Preparation Methods
The synthesis of 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The initial step involves the synthesis of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.
Substitution Reactions: The imidazole core is then subjected to substitution reactions to introduce the dimethyl groups at the 4 and 5 positions.
Addition of Carbamoyl and Carboxypropyl Groups: The final steps involve the addition of the carbamoyl and carboxypropyl groups through nucleophilic substitution reactions under controlled conditions.
Chemical Reactions Analysis
1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Scientific Research Applications
1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes .
Comparison with Similar Compounds
1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate can be compared with other imidazole derivatives, such as:
1-Methylimidazole: A simpler imidazole derivative with different chemical properties and applications.
4,5-Dimethylimidazole: Similar in structure but lacks the carbamoyl and carboxypropyl groups, leading to different reactivity and applications.
Histidine: An amino acid with an imidazole side chain, used in biological systems and research.
Properties
IUPAC Name |
(2S)-5-amino-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-6-7(2)13(17)5-12(6)8(10(15)16)3-4-9(11)14/h5,8H,3-4H2,1-2H3,(H2,11,14)(H,15,16)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUWLMPKIWTYMC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(CCC(=O)N)C(=O)O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([N+](=CN1[C@@H](CCC(=O)N)C(=O)O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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